ICMT-IN-18 Exhibits Intermediate Potency Positioned Between Ultra-Potent ICMT-IN-1 and Weaker Early-Generation Inhibitors
ICMT-IN-18 demonstrates an IC50 of 0.066 µM against ICMT, positioning it as a moderately potent inhibitor within the broader ICMT inhibitor landscape. This value is approximately 36-fold more potent than the early tool compound cysmethynil (IC50 = 2.4 µM) [1], yet approximately 50-fold less potent than the ultra-potent inhibitor ICMT-IN-1 (IC50 = 0.0013 µM) . Compared to other indole-based analogs, ICMT-IN-18 is approximately 2.5-fold less potent than ICMT-IN-19 (IC50 = 0.026 µM) , approximately 12-fold more potent than ICMT-IN-32 (IC50 = 0.777 µM) , and approximately 188-fold more potent than the adamantyl analog ICMT-IN-54 (IC50 = 12.4 µM) .
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.066 µM |
| Comparator Or Baseline | Cysmethynil: 2.4 µM; ICMT-IN-1: 0.0013 µM; ICMT-IN-19: 0.026 µM; ICMT-IN-32: 0.777 µM; ICMT-IN-54: 12.4 µM |
| Quantified Difference | 36-fold more potent than cysmethynil; 50-fold less potent than ICMT-IN-1; 2.5-fold less potent than ICMT-IN-19; 12-fold more potent than ICMT-IN-32; 188-fold more potent than ICMT-IN-54 |
| Conditions | Biochemical ICMT enzyme inhibition assay (reported across multiple sources) |
Why This Matters
ICMT-IN-18 occupies a distinct potency niche that enables dose-response studies where ultra-potent inhibition may cause off-target effects or where weaker inhibitors lack sufficient target engagement.
- [1] Winter-Vann AM, Baron RA, Wong W, et al. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells. Proc Natl Acad Sci U S A. 2005;102(12):4336-4341. View Source
